1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]ethanone
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Overview
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]ethanone is a complex organic compound that features a quinoline moiety, a triazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,4-triazole ring.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the quinoline, triazole, and piperazine intermediates through nucleophilic substitution reactions, often using reagents like alkyl halides and bases under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the quinoline ring to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated piperazine derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]ethanone is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, potentially modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, such as those involving serotonin or dopamine, due to its structural similarity to other psychoactive compounds.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,2,3-triazol-2-yl)-2-(piperazin-1-yl)ethanone: Similar structure but lacks the quinoline moiety.
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(piperazin-1-yl)ethanone: Similar structure but lacks the triazole ring.
Uniqueness
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]ethanone is unique due to the combination of the quinoline, triazole, and piperazine rings, which may confer distinct biological activities and chemical properties compared to other compounds with only one or two of these moieties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-19(25-7-3-5-17-4-1-2-6-18(17)25)14-23-10-8-22(9-11-23)12-13-24-16-20-15-21-24/h1-2,4,6,15-16H,3,5,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAIKKBAFMZUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(CC3)CCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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